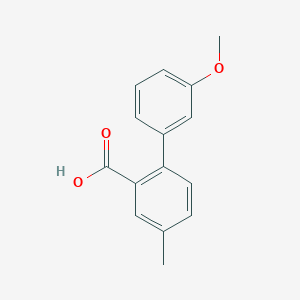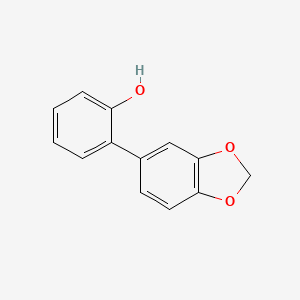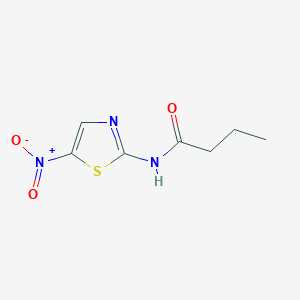
2-Chloro-4-(4-formylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-formylphenyl)phenol, 95% is an organic compound that has a variety of applications in scientific research. It is a white, crystalline solid that is soluble in ethanol, methanol, and water. This compound is often used in the synthesis of other compounds, as well as in laboratory experiments. The purpose of
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-formylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as 2-chloro-4-(4-formylphenyl)benzoic acid, which is a potential antifungal agent. It has also been used in the synthesis of other compounds, such as 2-chloro-4-(4-formylphenyl)pyridine, which has been used in the synthesis of new anti-inflammatory agents. In addition, 2-chloro-4-(4-formylphenyl)phenol, 95% has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-(4-formylphenyl)benzoxazole, which has been used in the synthesis of new anti-cancer agents.
Mecanismo De Acción
2-Chloro-4-(4-formylphenyl)phenol, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, 2-chloro-4-(4-formylphenyl)phenol, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-4-(4-formylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the enzyme COX-2. It has also been shown to have antifungal and anti-cancer properties, as well as to be an effective antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(4-formylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. It can also be used in a wide range of reactions, making it a versatile reagent. However, it is important to note that 2-chloro-4-(4-formylphenyl)phenol, 95% is a hazardous material and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Chloro-4-(4-formylphenyl)phenol, 95%. It could be used in the synthesis of new compounds, such as drugs, or it could be used in the synthesis of new materials, such as polymers. Additionally, it could be used in the synthesis of new catalysts, such as those used in organic synthesis. Furthermore, it could be used in the synthesis of new drugs, such as those used to treat cancer or other diseases. Finally, it could be used in the synthesis of new materials for use in medical devices, such as sensors or other diagnostic tools.
Métodos De Síntesis
2-Chloro-4-(4-formylphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-formylphenol with chlorine gas in an aqueous medium. This reaction produces 2-chloro-4-(4-formylphenyl)phenol, 95%. The second step involves the purification of the product by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIXPCLORINPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653493 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-formylphenyl)phenol | |
CAS RN |
1176625-92-5 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)